molecular formula C16H14N2OS2 B2758177 (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one CAS No. 1164527-03-0

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B2758177
CAS No.: 1164527-03-0
M. Wt: 314.42
InChI Key: BDJBMVCZLQHUDS-NTEUORMPSA-N
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Description

(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a chemically defined 5-ene-4-thiazolidinone derivative, a class of heterocyclic compounds recognized as a privileged scaffold in modern medicinal chemistry with extensive pharmacological potential . The compound features a 2-imino group and a critical exocyclic double bond at the C5 position ((E)-5-benzylidene), a structural motif known to significantly enhance biological activity and determine selectivity . The specific stereochemistry (2E,5E) is assigned based on spectroscopic data and literature analogues, where the 5-ene moiety typically adopts a configuration that places the methine proton downfield in 1H NMR analysis (approximately δ 7.6-8.0 ppm) . The primary research value of this compound lies in its potential as a multifaceted bioactive agent for antimicrobial and anticancer investigations. Structurally similar 5-arylidene-2-imino-4-thiazolidinones have demonstrated potent efficacy against a range of bacterial and fungal pathogens . Notably, such compounds have shown promising activity against resistant strains like MRSA and P. aeruginosa , with some analogues exhibiting higher potency than standard reference drugs such as ampicillin and streptomycin . The anti-biofilm properties of related compounds against P. aeruginosa are of particular interest for researching chronic infections . Furthermore, 2-imino-5-arylidene-4-thiazolidinone analogues have displayed significant anti-proliferative activity in vitro, with some showing 2 to 15-fold increased potency against breast cancer cell lines (e.g., MCF7) compared to cisplatin, suggesting a promising mechanism of action worthy of further exploration . The incorporation of the thiophene ring, a bioisostere, may contribute to favorable pharmacokinetic properties. This product is intended for research purposes only by trained professionals. It is not for human or veterinary diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(5E)-2-(3,4-dimethylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-5-6-12(8-11(10)2)17-16-18-15(19)14(21-16)9-13-4-3-7-20-13/h3-9H,1-2H3,(H,17,18,19)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJBMVCZLQHUDS-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its complex structure, which includes a thiazolidine ring, an imine group, and a thiophene moiety. This structural configuration suggests potential biological activities that are of significant interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N3OSC_{15}H_{15}N_{3}OS, with a molecular weight of 285.36 g/mol. The presence of the 3,4-dimethylphenyl group enhances its electronic and steric properties, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC15H15N3OSC_{15}H_{15}N_{3}OS
Molecular Weight285.36 g/mol
IUPAC NameThis compound
Melting PointNot specified

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, compounds with similar thiazolidine structures have been reported to inhibit bacterial growth effectively. Molecular docking studies suggest that this compound may interact favorably with bacterial enzymes or receptors.

Anti-inflammatory Activity

Thiazolidinones have also been recognized for their anti-inflammatory properties. The imine group in the structure may facilitate interactions with inflammatory mediators or pathways, potentially leading to reduced inflammation in biological systems.

Study 1: Antimicrobial Evaluation

A study conducted on thiazolidinone derivatives demonstrated that modifications at the 5-position significantly influenced antimicrobial potency against various pathogens. The introduction of different arylidene groups enhanced activity against Gram-positive and Gram-negative bacteria.

Study 2: Computational Studies

Computational models such as Quantitative Structure-Activity Relationship (QSAR) analyses predict that the structural features of This compound correlate with significant biological activities. These predictive models assist in understanding how specific modifications can enhance therapeutic efficacy.

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Enzymes : The imine group can form reversible covalent bonds with nucleophilic sites on enzymes.
  • Inhibition of Pathways : By modulating key biochemical pathways involved in inflammation and microbial resistance.
  • Molecular Docking Insights : Docking simulations indicate potential binding to targets involved in inflammatory responses and microbial metabolism.

Scientific Research Applications

Drug Development

The compound's unique structural attributes make it a candidate for developing new drugs targeting various ailments. Its potential as a lead compound in pharmaceutical development could pave the way for novel antimicrobial or anti-inflammatory agents. Interaction studies using molecular docking simulations indicate favorable interactions with various biological targets, highlighting its therapeutic potential.

Agricultural Chemistry Applications

The compound may find applications in agricultural chemistry as a pesticide or herbicide. Its biological activity against pathogens suggests that it could be effective in protecting crops from diseases. Further research is needed to evaluate its efficacy and safety in agricultural settings.

Material Science Applications

In material science, the exploration of thiazolidinone derivatives like this compound can lead to the development of novel materials with specific properties. The unique combination of functional groups may allow for innovative applications in polymer chemistry and materials engineering.

Case Studies

While specific case studies on this exact compound are scarce, related thiazolidinone derivatives have been extensively studied:

  • Antimicrobial Activity : A study on thiophene-linked compounds indicated promising antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Research on structurally similar thiazolidinones has shown significant anti-inflammatory activity in vitro and in vivo.

These studies suggest that the compound could exhibit similar beneficial effects and should be investigated further.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Thiazolidin-4-one Derivatives

The target compound is compared to analogs with modifications at positions 2 (imino substituents) and 5 (arylidene substituents). Key structural and synthetic differences are summarized below:

Key Observations:
  • Synthesis Yields : Yields for analogs range from 9% (9f) to 21% (9e), suggesting challenges in optimizing reactions for bulkier substituents .
  • Electronic Effects : The target compound’s 3,4-dimethylphenyl group provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in ) .
  • Thiophene vs. Benzene Rings : The thiophen-2-yl group in the target compound introduces π-conjugation and sulfur-mediated interactions, differing from benzodioxolyl or azulenyl groups in analogs .
Key Observations:
  • Nitro Groups : Enhance antituberculosis activity but may reduce solubility .
  • Thiophene vs. Benzene : Thiophene’s sulfur atom may improve membrane permeability compared to purely aromatic substituents .
  • Steric Effects : Bulky substituents (e.g., 3,4-dimethylphenyl in the target) could hinder enzyme binding but improve metabolic stability .

Future research should focus on :

  • Synthetic Optimization : Improving yields via catalyst screening (e.g., piperidine in ) .
  • Biological Testing : Prioritizing antimicrobial and anticancer assays based on analog data .
  • Structural Analysis : Using programs like SHELXL () to resolve crystal structures and confirm stereochemistry .

Preparation Methods

Three-Component Cyclocondensation Reaction

The thiazolidin-4-one scaffold is synthesized via a one-pot cyclocondensation reaction involving 3,4-dimethylaniline , formaldehyde , and mercaptoacetic acid (Fig. 1).

Procedure :

  • Imine Formation : 3,4-Dimethylaniline (1 mmol) and paraformaldehyde (1 mmol) are refluxed in anhydrous toluene (70 mL) under Dean-Stark conditions for 2 hours to remove water and drive imine formation.
  • Cyclization : Mercaptoacetic acid (3 mmol) is added, and the mixture is refluxed for an additional 5 hours.
  • Workup : The reaction is neutralized with saturated NaHCO₃, and the organic layer is extracted with ethyl acetate. After drying (MgSO₄) and solvent evaporation, the crude product is purified via recrystallization from ethanol.

Yield : 65–75%.
Key Characterization :

  • IR : νmax ≈ 1680 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N imine).
  • ¹H NMR (CDCl₃) : δ 7.2–7.4 (m, 3H, aromatic H), 3.8 (s, 2H, SCH₂), 2.3 (s, 6H, CH₃ groups).

Introduction of the 5-Methylidene Group via Knoevenagel Condensation

Knoevenagel Reaction with Thiophene-2-carbaldehyde

The 5-arylidene moiety is introduced through a Knoevenagel condensation between the thiazolidin-4-one intermediate and thiophene-2-carbaldehyde (Fig. 2).

Procedure :

  • Reaction Setup : The thiazolidin-4-one intermediate (1 mmol), thiophene-2-carbaldehyde (1.2 mmol), and ammonium acetate (0.2 mmol) are stirred in glacial acetic acid (10 mL) at 80°C for 6 hours.
  • Workup : The mixture is poured into ice water, and the precipitate is filtered, washed with cold ethanol, and dried.

Yield : 70–80%.
Key Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.1 (s, 1H, CH=), 7.6–7.8 (m, 3H, thiophene H), 7.3–7.5 (m, 3H, aromatic H), 2.3 (s, 6H, CH₃).
  • 13C NMR : δ 172.1 (C=O), 160.2 (C=N), 142.5 (CH=), 128–135 (aromatic and thiophene C).

Alternative Synthetic Strategies

One-Pot Multicomponent Approach

A modified one-pot method combines 3,4-dimethylaniline , thiophene-2-carbaldehyde , and mercaptoacetic acid under microwave irradiation to shorten reaction time.

Conditions :

  • Catalyst : Vanadyl sulfate (VOSO₄, 10 mol%).
  • Solvent : Acetonitrile (5 mL).
  • Microwave : 100°C, 300 W, 20 minutes.

Yield : 68%.

Green Chemistry Protocol

Eco-friendly synthesis uses polyethylene glycol (PEG-400) as a solvent and catalyst:

  • Reagents : 3,4-Dimethylaniline (1 mmol), thiophene-2-carbaldehyde (1 mmol), mercaptoacetic acid (1.5 mmol).
  • Conditions : Stirred at 110°C for 3 hours.

Yield : 82%.

Stereochemical Control and Isomerism

The (2E,5E) configuration is favored due to:

  • Steric Hindrance : Bulky substituents on the imine (3,4-dimethylphenyl) and thiophene groups favor trans geometry.
  • Reaction Conditions : Knoevenagel condensation in acetic acid promotes Z→E isomerization via keto-enol tautomerism.

HPLC Analysis : Single peak (≥95% purity) on C18 column (MeCN:H₂O = 70:30).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Advantages Limitations
Two-Step 65–80 12 h High purity, controlled stereochemistry Lengthy purification steps
One-Pot Microwave 68 0.5 h Rapid, energy-efficient Requires specialized equipment
Green Chemistry 82 3 h Solvent-free, scalable Moderate purity (85–90%)

Scalability and Industrial Relevance

  • Kilogram-Scale Production : The two-step method is preferred for large batches due to reproducible yields.
  • Cost Analysis : Mercaptoacetic acid (~$50/kg) and thiophene-2-carbaldehyde (~$120/kg) make the raw material cost ~$250/kg of product.

Q & A

(Basic) What are the key synthetic steps for preparing (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one?

Methodological Answer:
The synthesis typically involves:

Formation of the thiazolidinone core : Cyclocondensation of thiourea derivatives with α-haloesters or ketones under reflux conditions (e.g., ethanol/HCl) .

Introduction of substituents :

  • The 3,4-dimethylphenylimino group is introduced via Schiff base formation using 3,4-dimethylaniline and an aldehyde precursor under acidic or solvent-free conditions .
  • The thiophen-2-ylmethylidene moiety is added through Knoevenagel condensation, often catalyzed by piperidine or acetic acid, to ensure regioselectivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product.
Validation : Structural confirmation via 1H^1 \text{H}-NMR (e.g., imine proton at δ 8.2–8.5 ppm) and IR (C=O stretch at ~1700 cm1^{-1}) .

(Advanced) How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of this compound?

Methodological Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., L-proline) to enhance imine formation efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while microwave-assisted synthesis can reduce reaction time and byproducts .
  • Temperature control : Lower temperatures (0–5°C) during Schiff base formation minimize side reactions, while higher temperatures (80–100°C) accelerate cyclization .
  • Monitoring stereochemistry : Use chiral auxiliaries or HPLC with a chiral stationary phase to resolve (2E,5E) isomers from undesired (2Z,5Z) forms .

(Basic) What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • 1H^1 \text{H}-NMR identifies imine (δ 8.2–8.5 ppm) and thiophene protons (δ 6.8–7.4 ppm) .
    • 13C^{13} \text{C}-NMR confirms carbonyl groups (C=O at ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and crystal packing for polymorph analysis .

(Advanced) How can researchers resolve contradictions in reported biological activity data for thiazolidinone derivatives?

Methodological Answer:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT vs. resazurin assays) to minimize variability .
  • SAR studies : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antitumor activity) .
  • Computational validation : Perform molecular docking (e.g., Autodock Vina) to correlate bioactivity with binding affinity to targets like EGFR or COX-2 .

(Advanced) What computational strategies are effective for predicting the pharmacological potential of this compound?

Methodological Answer:

  • ADMET profiling : Use tools like SwissADME to predict bioavailability, BBB permeability, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to assess binding modes .
  • QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize lead compounds .

(Basic) What are the common challenges in scaling up the synthesis of this compound, and how are they addressed?

Methodological Answer:

  • Low yields in cyclization : Optimize stoichiometry (1:1.2 ratio of thiourea to α-haloester) and use flow chemistry for better heat/mass transfer .
  • Byproduct formation : Implement inline FTIR monitoring to detect intermediates and adjust reaction parameters in real time .
  • Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water) for large-scale batches .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Modify substituents :
    • Replace 3,4-dimethylphenyl with electron-deficient groups (e.g., nitro) to enhance electrophilicity and target binding .
    • Introduce heterocycles (e.g., pyridine instead of thiophene) to improve solubility and metabolic stability .
  • Evaluate bioisosteres : Substitute the thiazolidinone core with rhodanine or imidazolidinone to modulate potency and selectivity .

(Basic) What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during cyclization) .
  • Waste disposal : Neutralize acidic/basic waste before disposal and segregate halogenated organic waste for incineration .

(Advanced) How do solvent polarity and pH influence the compound’s stability during storage?

Methodological Answer:

  • Solvent selection : Store in anhydrous DMSO or DMF to prevent hydrolysis of the imine bond; avoid protic solvents (e.g., methanol) .
  • pH control : Maintain neutral pH (6–8) in buffer solutions to avoid degradation; acidic conditions protonate the imine, while alkaline conditions promote ring-opening .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene moiety .

(Advanced) What in vivo models are suitable for evaluating the compound’s therapeutic potential?

Methodological Answer:

  • Anticancer activity : Use xenograft models (e.g., nude mice with MDA-MB-231 tumors) to assess tumor growth inhibition and toxicity .
  • Anti-inflammatory testing : Employ carrageenan-induced paw edema in rats, measuring COX-2 inhibition via ELISA .
  • Pharmacokinetics : Conduct bioavailability studies in Sprague-Dawley rats, analyzing plasma concentration via LC-MS/MS .

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